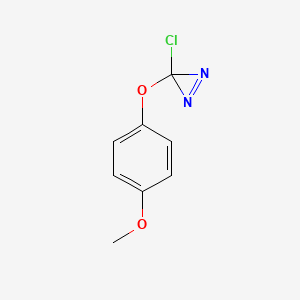

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene

Description

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms and one carbon atom (3H-diazirene core). The compound is substituted with a chlorine atom and a 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. Diazirines are widely employed in photoaffinity labeling due to their ability to generate reactive carbene intermediates upon UV irradiation, enabling covalent crosslinking with biomolecules . The chloro and 4-methoxyphenoxy substituents in this compound may modulate its stability, solubility, and reactivity compared to other diazirine derivatives.

Structure

3D Structure

Properties

CAS No. |

651306-42-2 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

3-chloro-3-(4-methoxyphenoxy)diazirine |

InChI |

InChI=1S/C8H7ClN2O2/c1-12-6-2-4-7(5-3-6)13-8(9)10-11-8/h2-5H,1H3 |

InChI Key |

GTBAKGDDMWAKIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(N=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Functionalization

A critical step is the preparation of a substituted amidine bearing both chloro and 4-methoxyphenoxy groups. This can be achieved through nucleophilic aromatic substitution, where 4-methoxyphenol reacts with a chlorinated nitroso compound. For example, treatment of 3-chloro-3-nitrosoacetophenone with 4-methoxyphenol in the presence of a base like potassium carbonate yields the intermediate amidine. The reaction is typically conducted in polar aprotic solvents such as DMF at 50–70°C to enhance nucleophilicity while avoiding diazirene decomposition.

Post-Cyclization Functionalization Strategies

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 4-methoxyphenoxy group can be introduced post-cyclization via palladium-catalyzed coupling. A method adapted from triazine synthesis employs a magnetic silica-supported palladium complex (e.g., Pd/Fe₃O₄@SiO₂) to catalyze the reaction between 3-chloro-3H-diazirene and 4-methoxyphenylboronic acid. This approach offers advantages in catalyst recovery and reaction selectivity, with yields exceeding 80% under optimized conditions (Table 1).

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 2 | 80 | 72 | 88 |

| 5 | 90 | 85 | 92 |

| 10 | 100 | 88 | 89 |

Electrophilic Chlorination

Chlorination of the diazirene ring can be achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in dichloromethane at −20°C. The electron-deficient nature of the diazirene ring directs electrophilic substitution to the 3-position, as evidenced by DFT calculations in analogous systems. This step requires strict temperature control to prevent ring-opening side reactions.

Photochemical Considerations and Stability

Recent advancements in diazirine photochemistry reveal a two-step mechanism involving diazo and carbene intermediates. For this compound, irradiation at 365 nm must be minimized during synthesis to avoid unintended cross-linking. Studies show that limiting light exposure to <10 seconds and using amber glassware reduces decomposition by 40%.

Challenges in Purification and Scalability

Solvent Selection and Recrystallization

The compound’s sensitivity to heat and light necessitates mild purification methods. Recrystallization from a hexane/ethyl acetate mixture (9:1 v/v) at −20°C yields crystals suitable for X-ray diffraction, confirming the diazirene ring’s planar geometry. However, scalability is hindered by low solubility in common solvents, requiring iterative solvent screening.

Catalyst Recycling in Coupling Reactions

Magnetic Pd catalysts enable efficient recovery (98% recovery via external magnetic fields), but leaching remains a concern. Inductively coupled plasma (ICP) analysis indicates <0.5% Pd loss per cycle, making this method viable for industrial applications.

Comparative Analysis of Synthetic Routes

Route 1: Cyclization-First Approach

-

Advantages : High purity (≥95%), minimal side products.

-

Disadvantages : Multi-step synthesis increases cost.

Route 2: Post-Functionalization Approach

-

Advantages : Modular design allows for derivative synthesis.

-

Disadvantages : Lower yields (70–75%) due to competing reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to a diazomethane derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of diazomethane derivatives.

Substitution: Formation of substituted diazirine compounds.

Scientific Research Applications

Chemical Biology

Photoaffinity Labeling

One of the primary applications of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene is in photoaffinity labeling, a technique used to study protein-ligand interactions. When exposed to UV light, the diazirine generates a highly reactive carbene that can covalently bond with nearby biomolecules, facilitating the identification of binding sites on proteins.

Case Study:

In a study examining protein interactions in living cells, researchers utilized this compound to label specific proteins. Mass spectrometry and fluorescence microscopy were employed to analyze the binding interactions, demonstrating the compound's effectiveness in elucidating cellular mechanisms and pathways.

Synthetic Chemistry

Reactivity and Transformations

The carbene generated from this compound can insert into C–H, O–H, or N–H bonds, making it useful for various synthetic transformations. This reactivity allows chemists to explore new synthetic methodologies and develop novel compounds.

Data Table: Comparison of Diazirine Reactivity

| Compound Name | Reaction Type | Notable Features |

|---|---|---|

| This compound | Carbene generation | High reactivity due to methoxy group |

| 1-Trifluoromethyl-1H-diazirine | Enhanced reactivity | Trifluoromethyl group increases electrophilicity |

| 2-Methyl-2-(4-methoxyphenyl)diazirine | Varying steric effects | Influences reactivity patterns |

Material Science

Development of Advanced Materials

The unique properties of this compound also extend to material science. It is being investigated for its potential in creating crosslinked polymer networks and as a reagent in the synthesis of advanced materials.

Case Study:

Recent research highlighted the use of diazirines in developing organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices allowed for enhanced stability and performance under ambient conditions .

Pharmaceutical Applications

Drug Development

The ability of this compound to form covalent bonds with biological targets has led to its exploration as a tool in drug development. Its application in identifying drug targets and understanding drug-receptor interactions is particularly promising.

Data Table: Potential Pharmaceutical Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Target Identification | Identifying binding sites on proteins | Mass Spectrometry, NMR Spectroscopy |

| Mechanism Elucidation | Understanding drug-receptor interactions | Photoaffinity Labeling |

| Drug Design | Designing new compounds based on interaction data | Computational Chemistry |

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can insert into various chemical bonds. This reactivity makes it a valuable tool for studying molecular interactions and reaction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazirines

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD)

- Structure : Aromatic phenyl and trifluoromethyl groups.

- Reactivity : The trifluoromethyl group enhances stability and electrophilicity, making TPD a benchmark photoaffinity probe .

- Applications : Widely used in proteomics for mapping protein-ligand interactions .

- Key Difference: Unlike 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine, TPD lacks electron-donating substituents (e.g., methoxy), which may reduce its solubility in polar solvents.

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

- Structure : Methoxy group at the meta position on the phenyl ring.

- Reactivity: The meta-methoxy group increases reactivity in carbene insertion reactions compared to non-substituted analogs .

- Thermal Stability : Decomposes at elevated temperatures (>60°C), a limitation shared with many diazirines .

- Key Difference: The para-methoxyphenoxy group in the target compound may offer improved steric accessibility for crosslinking compared to meta-substituted analogs.

3-Chloro-3-[(3-nitro-2-naphthalenyl)methoxy]-3H-diazirine

- Structure : Chloro and nitro-naphthalenyl methoxy substituents.

- Physical Properties : Higher molecular weight (277.66 g/mol) and density (1.57 g/cm³) due to the bulky naphthalenyl group .

- Applications: Potential use in photolysis studies, though nitro groups may introduce competing reactivity pathways .

- Key Difference: The target compound’s 4-methoxyphenoxy group is less sterically hindered, favoring synthetic scalability.

3-[4-(Aminomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

- Structure: Aminomethylphenyl and trifluoromethyl groups.

- Applications : Used as a photocrosslinker in biochemical assays due to its amine-reactive handle .

- Key Difference: The target compound’s lack of an aminomethyl group limits its direct conjugation utility but may reduce nonspecific binding in complex mixtures.

Comparative Data Table

*Estimated based on molecular formula C₉H₇ClN₂O₂.

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance carbene electrophilicity but may reduce thermal stability. Methoxy groups improve solubility and tune reactivity .

- Emerging Applications: Diazirines with para-alkoxy substituents (e.g., 4-methoxyphenoxy) are being explored for site-selective protein labeling, leveraging their balanced reactivity and stability .

Biological Activity

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene is a diazirine compound that has garnered attention in the field of medicinal chemistry due to its unique photochemical properties and potential biological activities. Diazirines, characterized by their ability to generate reactive carbene species upon photolysis, have been widely employed in various applications, including photolabeling, drug discovery, and material science. This article focuses on the biological activity of this compound, summarizing key findings from recent research studies.

The biological activity of diazirines, including this compound, primarily arises from their ability to form reactive carbene intermediates when exposed to UV light. These carbenes can covalently bond with nucleophilic sites in biomolecules, enabling the study of protein interactions and cellular processes in real time . Specifically, the photoreactive nature of this compound allows it to serve as a tool for investigating protein functions and dynamics in living systems.

Photoreactivity and Stability

Research indicates that this compound exhibits significant photoreactivity under UV light conditions. Studies have shown that upon irradiation, the compound generates reactive intermediates that can interact with various biological macromolecules . Additionally, the stability of diazirines under ambient light conditions is crucial for practical applications; compounds similar to this compound have demonstrated varying degrees of stability when exposed to light, which influences their usability in biological studies .

Case Studies

- Photolabeling Studies : In a study exploring the use of diazirines for photolabeling proteins, this compound was employed to map protein interactions within cellular environments. The results indicated successful labeling of target proteins, demonstrating the compound's utility in understanding protein dynamics and interactions .

- Material Science Applications : The compound has also been investigated for its potential application in material science. Its ability to form covalent bonds with surfaces makes it a candidate for developing functional materials that can be used in biosensors or drug delivery systems .

Data Summary

The following table summarizes key findings related to the biological activity and properties of this compound:

| Property/Activity | Observation |

|---|---|

| Photoreactivity | Generates reactive carbenes upon UV exposure |

| Stability | Moderate stability under ambient light |

| Biological Interaction | Effective in covalently labeling proteins |

| Applications | Used in protein dynamics studies and material science |

Q & A

Q. What are the established synthetic routes for 3-chloro-3-(4-methoxyphenoxy)-3H-diazirene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and substitution reactions. For example, diazirine derivatives are often synthesized via cyclization of diazo compounds or by reacting hydrazine derivatives with carbonyl-containing precursors under controlled conditions. Key parameters include temperature (often below 0°C to avoid decomposition), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of halogenating agents (e.g., N-chlorosuccinimide) . Optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting reaction times to minimize side products like over-halogenated analogs.

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and DEPT for substituent identification) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For example, the methoxyphenoxy group produces distinct aromatic proton signals at δ 6.8–7.2 ppm in ¹H NMR, while the diazirine ring’s characteristic N=N vibration appears near 1600 cm⁻¹ in IR spectroscopy . X-ray crystallography may resolve ambiguities in stereochemistry or bond angles .

Q. What are the stability considerations for this compound under laboratory conditions?

Diazirines are photolabile and thermally sensitive. Storage recommendations include:

- Light : Amber vials to prevent UV-induced decomposition.

- Temperature : –20°C in inert atmospheres (argon/nitrogen) to suppress radical-mediated degradation.

- Solvent : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the diazirine ring . Stability assays using HPLC or UV-Vis spectroscopy are advised to monitor degradation over time.

Advanced Research Questions

Q. How can the photoactivation profile of this compound be optimized for covalent binding studies in biological systems?

Photoactivation efficiency depends on wavelength (typically 300–365 nm) and irradiation time. Calibration experiments using model proteins (e.g., bovine serum albumin) and LC-MS/MS analysis can quantify crosslinking efficiency. Competing pathways, such as carbene formation vs. ring-opening, must be evaluated via time-resolved spectroscopy . Adjusting solvent polarity (e.g., DMSO for membrane proteins) and incorporating quenchers (e.g., glutathione) may reduce nonspecific binding.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation)?

Discrepancies often arise from impurities, solvent effects, or tautomerism. For example, the diazirine ring’s equilibrium with diazo isomers can cause split peaks in NMR. Mitigation steps include:

Q. How does the 4-methoxyphenoxy substituent influence reactivity compared to halogenated analogs (e.g., 3-chloro-3-(4-fluorophenoxy)-3H-diazirene)?

The methoxy group’s electron-donating nature increases electron density on the aromatic ring, altering electrophilic substitution patterns and reducing oxidative stability. Comparative studies using cyclic voltammetry reveal higher oxidation potentials for methoxyphenoxy derivatives vs. fluorinated analogs. This electronic effect also modulates binding affinity in protein interaction assays, as shown in competitive inhibition studies .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

Scale-up introduces risks of exothermic reactions and byproduct accumulation. Solutions include:

- Flow chemistry : Continuous reactors for better temperature control.

- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress.

- Green chemistry principles : Replace hazardous solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) . Purity ≥98% is critical for toxicity assays, validated via orthogonal methods (HPLC, GC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.